molecular formula C16H21NO4 B2754215 Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate CAS No. 349397-64-4

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate

Cat. No.: B2754215
CAS No.: 349397-64-4
M. Wt: 291.347
InChI Key: ARNMYHLLAXDMNT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate typically involves the reaction of 4-methoxybenzoyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-hydroxybenzoyl derivative.

    Reduction: Benzyl alcohol derivative.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate: Contains a chlorine atom in place of the methoxy group.

    Ethyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate: Features a nitro group instead of a methoxy group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMYHLLAXDMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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